3-(Trichlorovinyl)anilinium chloride
Overview
Description
3-(Trichlorovinyl)anilinium chloride, also known as 3-(1,2,2-trichloroethenyl)aniline hydrochloride, is a chemical compound with the molecular formula C8H7Cl4N. It is a crystalline solid that is colorless to pale yellow and is soluble in water and some organic solvents such as alcohols and ethers. This compound is primarily used in organic synthesis as an intermediate and catalyst .
Preparation Methods
3-(Trichlorovinyl)anilinium chloride can be synthesized through the reaction of trichloroaniline with vinyl bromide. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. The synthesis can be carried out in a laboratory setting with controlled conditions to optimize yield and purity .
In industrial production, the synthesis of this compound may involve larger-scale reactions with more robust equipment to handle the reagents and conditions required. The process may also include steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
3-(Trichlorovinyl)anilinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other compounds by adding hydrogen or removing oxygen.
Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different chlorinated derivatives, while substitution reactions can yield various substituted aniline compounds .
Scientific Research Applications
3-(Trichlorovinyl)anilinium chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Trichlorovinyl)anilinium chloride involves its interaction with specific molecular targets and pathways. The compound can exert its effects through various mechanisms, including:
Binding to proteins: It may interact with proteins and enzymes, altering their function and activity.
Oxidative stress: The compound can induce oxidative stress in cells, leading to cellular damage and potential carcinogenic effects.
DNA interaction: It may interact with DNA, causing mutations and genotoxic effects.
Comparison with Similar Compounds
3-(Trichlorovinyl)anilinium chloride can be compared with other similar compounds, such as:
3-(Trichlorovinyl)aniline: The base compound without the hydrochloride group.
3-(Trichloroethenyl)aniline: A similar compound with slight variations in its structure.
3-(Trichlorovinyl)aniline hydrochloride: Another name for the same compound, highlighting its hydrochloride form.
These compounds share similar chemical properties and applications but may differ in their specific reactivity and uses. The uniqueness of this compound lies in its stability and solubility, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[3-(1,2,2-trichloroethenyl)phenyl]azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3N.ClH/c9-7(8(10)11)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNTFGQXQGYDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[NH3+])C(=C(Cl)Cl)Cl.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81972-27-2 | |
Record name | Benzenamine, 3-(1,2,2-trichloroethenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81972-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trichlorovinyl)anilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081972272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(trichlorovinyl)anilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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